

# Biotin-PEG4-Amide-C6-Azide: A Technical Overview for Advanced Bioconjugation

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## Compound of Interest

Compound Name: Biotin-PEG4-Amide-C6-Azide

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This technical guide provides an in-depth overview of **Biotin-PEG4-Amide-C6-Azide**, a versatile heterobifunctional linker molecule integral to contemporary research, diagnostics, and drug development. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the core physicochemical properties, applications, and a representative experimental workflow for this reagent.

## Core Compound Specifications

**Biotin-PEG4-Amide-C6-Azide** is a key reagent in bioconjugation and labeling.<sup>[1]</sup> Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, a stable amide linkage, and a terminal azide group for "click chemistry" reactions.<sup>[1][2]</sup>

A summary of its key quantitative data is presented in the table below:

Property	Value	Source(s)
Molecular Weight	615.79 g/mol	[1][3][4][5]
Molecular Formula	C <sub>27</sub> H <sub>49</sub> N <sub>7</sub> O <sub>7</sub> S	[1][4][5][6]
CAS Number	1006592-62-6	[1][5]
Purity	≥95% (HPLC)	[1][4]
Physical Form	Solid	[7]
Solubility	DMSO, DMF	[3][4]
Storage Conditions	-20°C, sealed, dry, away from light	[1][7]

## Applications in Research and Drug Development

The unique trifunctional nature of **Biotin-PEG4-Amide-C6-Azide** lends itself to a variety of applications:

- **PROTAC Synthesis:** It is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3]
- **Click Chemistry:** The terminal azide group facilitates covalent modification of alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4][8] This allows for the precise and stable labeling of biomolecules.
- **Bioconjugation and Labeling:** This compound is widely used to attach a biotin label to proteins, nucleic acids, or other molecules of interest for subsequent detection, purification, or immobilization using streptavidin or avidin platforms.[1][4]
- **Immunoassays and Diagnostic Assays:** The strong and specific interaction between biotin and streptavidin makes this linker valuable in the development of sensitive detection methods.[1]

- Study of Protein-Protein Interactions: By labeling specific proteins, this reagent can be used to investigate their interactions with other molecules in complex biological systems.[1]

## Experimental Protocol: A Representative Workflow

A typical experimental workflow for labeling an alkyne-modified protein with **Biotin-PEG4-Amide-C6-Azide** for subsequent affinity purification is outlined below. This protocol is a general guideline and may require optimization for specific applications.

### Materials:

- Alkyne-modified protein of interest in a suitable buffer (e.g., PBS)
- **Biotin-PEG4-Amide-C6-Azide**
- DMSO (anhydrous)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., high concentration biotin solution or denaturing buffer)

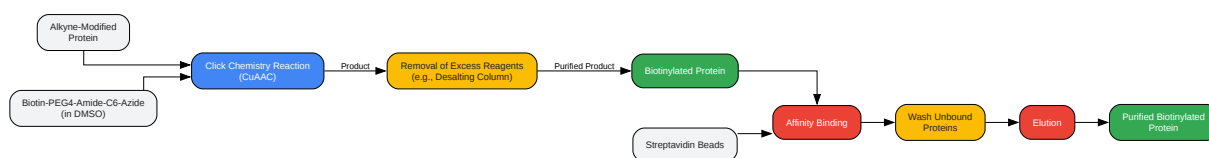
### Methodology:

- Reagent Preparation:
  - Prepare a stock solution of **Biotin-PEG4-Amide-C6-Azide** in DMSO (e.g., 10 mM).
  - Prepare fresh stock solutions of  $\text{CuSO}_4$  (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
- Labeling Reaction (CuAAC):

- In a microcentrifuge tube, combine the alkyne-modified protein with a molar excess of **Biotin-PEG4-Amide-C6-Azide**.
- Add  $\text{CuSO}_4$  to a final concentration of 1 mM.
- Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
- Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Removal of Excess Reagents:
  - Remove unreacted biotin-azide and copper catalyst using a desalting column or dialysis.
- Affinity Purification:
  - Equilibrate streptavidin-agarose beads with wash buffer.
  - Incubate the biotin-labeled protein solution with the streptavidin beads for 1 hour at 4°C with gentle rotation.
  - Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution:
  - Elute the biotin-labeled protein from the beads using an appropriate elution buffer.

## Logical Workflow Diagram

The following diagram illustrates the key steps in a typical bioconjugation and affinity purification experiment using **Biotin-PEG4-Amide-C6-Azide**.



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Caption: Experimental workflow for protein biotinylation and purification.

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